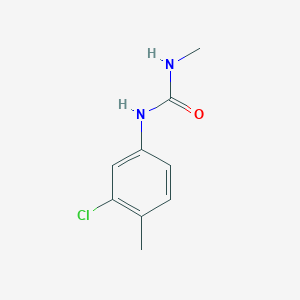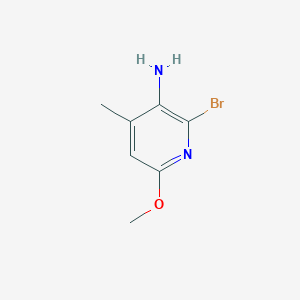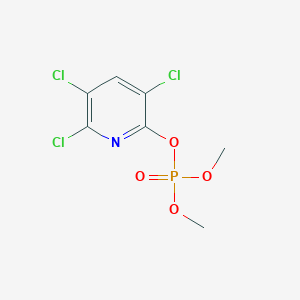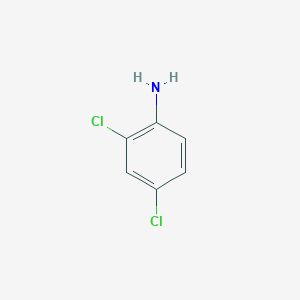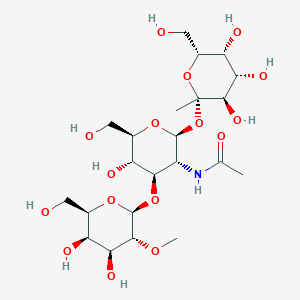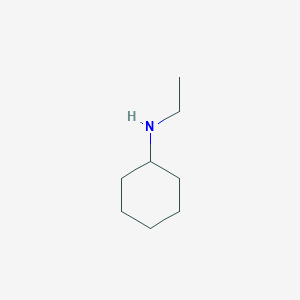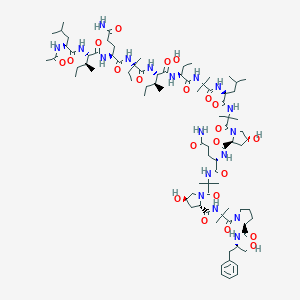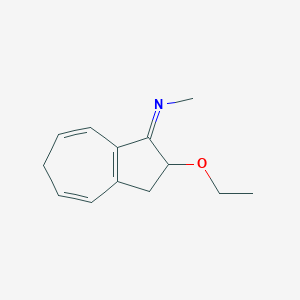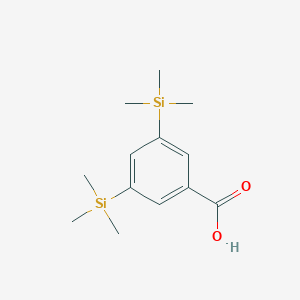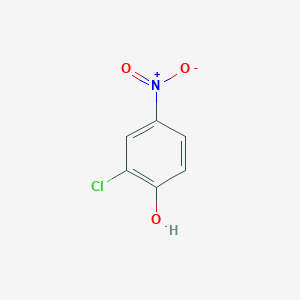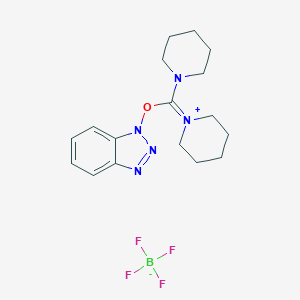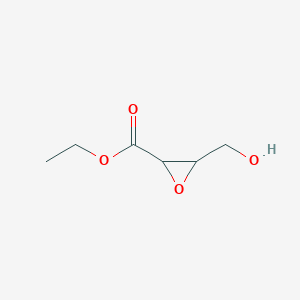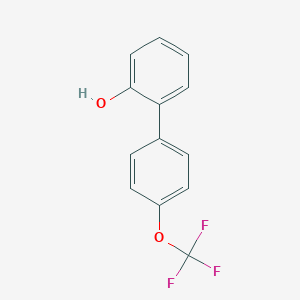
2-(4-Trifluoromethoxyphenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Trifluoromethoxyphenyl)phenol” is a chemical compound with the molecular formula C13H9F3O2 . It is also known by other names such as “2-(4-TRIFLUOROMETHOXYPHENYL)PHENOL”, “4’-(Trifluoromethoxy)-[1,1’-biphenyl]-2-ol”, and "DTXSID50631308" .
Synthesis Analysis
The synthesis of “2-(4-Trifluoromethoxyphenyl)phenol” involves various chemical reactions. The compound has been used in the synthesis of polymers and monomers . An efficient procedure for the gram-scale preparation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a versatile precursor to o-benzyne, has been presented . The three-step sequence utilizes phenol as the starting material, requires only one chromatographic purification, and ultimately delivers the desired silyltriflate in 66% overall yield .
Molecular Structure Analysis
The molecular structure of “2-(4-Trifluoromethoxyphenyl)phenol” is characterized by a molecular weight of 254.20 g/mol . The compound has a complex structure with 18 heavy atoms . The InChI code for the compound is “InChI=1S/C13H9F3O2/c14-13(15,16)18-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8,17H” and the InChIKey is "ZEZXSNOQLCKMNC-UHFFFAOYSA-N" .
Chemical Reactions Analysis
The chemical reactions involving “2-(4-Trifluoromethoxyphenyl)phenol” are complex and varied. For instance, oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been demonstrated . Moreover, substituted on the benzene ring 4-CF3-2H-chromenes have been prepared from substituted 2-(trifluoroacetyl)phenols and vinyltriphenylphosphonium chloride according to the Schweizer protocol in moderate to excellent yields .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Trifluoromethoxyphenyl)phenol” include a molecular weight of 254.20 g/mol, a XLogP3 of 4.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 . The compound also has a topological polar surface area of 29.5 Ų .
Applications De Recherche Scientifique
Adsorption Studies
Activated carbon fibers (ACFs) have been studied for their adsorption capabilities for various substituted phenols from aqueous solutions, indicating that interactions such as π–π interactions, solvent effects, hydrophobic interactions, and molecular dimensions significantly influence adsorption behavior. These findings can be crucial for environmental remediation efforts, particularly in water purification technologies (Qing-song Liu et al., 2010).
Oxidative Transformation Research
The oxidative transformation of antimicrobial agents by manganese oxides has been explored, showing that compounds with phenol moieties, similar to 2-(4-Trifluoromethoxyphenyl)phenol, undergo rapid oxidation, yielding various products. This research is relevant for understanding the environmental fate of such compounds and their transformation in natural settings (Huichun Zhang & Ching-Hua Huang, 2003).
Organic Light-Emitting Diodes (OLEDs)
Research into the development of heteroleptic iridium(III) complexes for use in green phosphors for OLEDs incorporates the study of ancillary ligands similar in structure to 2-(4-Trifluoromethoxyphenyl)phenol. These studies contribute to the advancement of materials science, particularly in the development of more efficient and durable OLEDs (Yi Jin et al., 2014).
Electrochemistry of Phenol Compounds
The electrochemical behavior of phenol and its derivatives in ionic liquids has been characterized, providing insights into oxidation and reduction processes relevant to chemical synthesis and environmental chemistry. This research contributes to our understanding of the electrochemical properties of phenolic compounds and their potential applications in various industrial processes (Constanza Villagrán et al., 2006).
Antioxidant Activity Studies
The structure-antioxidant activity relationship of phenolic acids has been investigated, highlighting how functional groups influence antioxidant activities. This research is significant for the development of new antioxidants in food, pharmaceuticals, and chemical industries, providing a foundation for designing compounds with enhanced antioxidant properties (Jinxiang Chen et al., 2020).
Propriétés
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)18-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZXSNOQLCKMNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631308 |
Source


|
| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Trifluoromethoxyphenyl)phenol | |
CAS RN |
1261896-51-8 |
Source


|
| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

